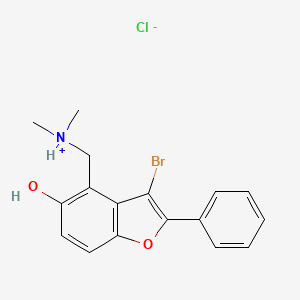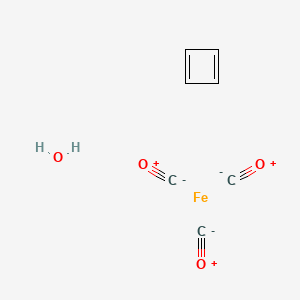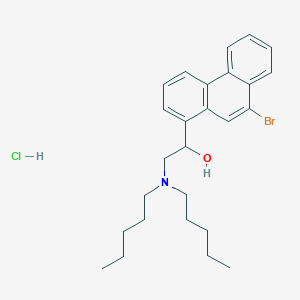
1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride is a synthetic organic compound that belongs to the class of phenanthrene derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and materials science. The presence of a bromine atom and a dipentylamino group in its structure suggests potential biological activity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenanthrene ring.
Amination: Attachment of the dipentylamino group to the ethyl chain.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenanthrene ketones, while substitution could introduce various functional groups into the phenanthrene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and dipentylamino group could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(9-Bromophenanthren-1-yl)-2-(dimethylamino)ethanol
- 1-(9-Bromophenanthren-1-yl)-2-(diethylamino)ethanol
- 1-(9-Bromophenanthren-1-yl)-2-(dipropylamino)ethanol
Uniqueness
1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride is unique due to the presence of the dipentylamino group, which may confer distinct chemical and biological properties compared to its analogs with shorter alkyl chains. This could result in differences in solubility, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
7467-94-9 |
|---|---|
Molekularformel |
C26H35BrClNO |
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
1-(9-bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C26H34BrNO.ClH/c1-3-5-9-16-28(17-10-6-4-2)19-26(29)23-15-11-14-21-20-12-7-8-13-22(20)25(27)18-24(21)23;/h7-8,11-15,18,26,29H,3-6,9-10,16-17,19H2,1-2H3;1H |
InChI-Schlüssel |
KGZSZLSPEGPFCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)CC(C1=CC=CC2=C1C=C(C3=CC=CC=C23)Br)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


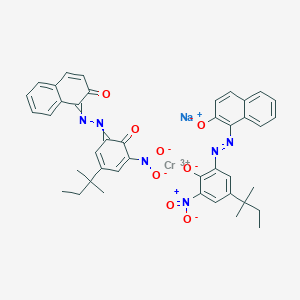
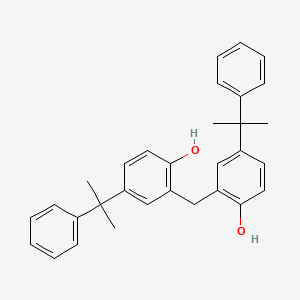
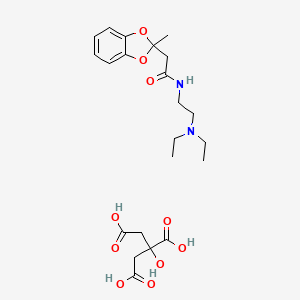
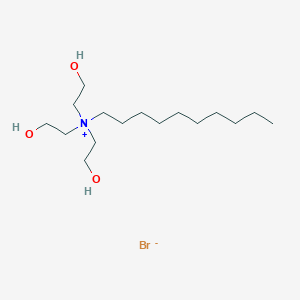
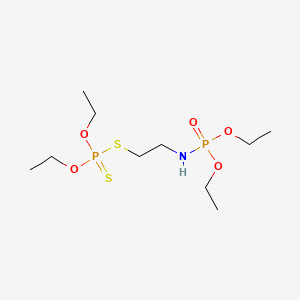
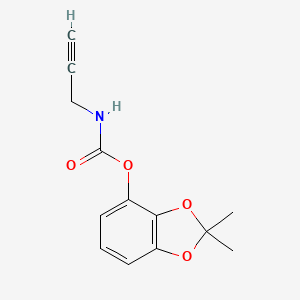
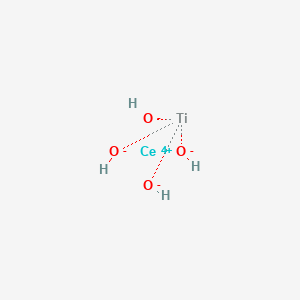
![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)
![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)


![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
